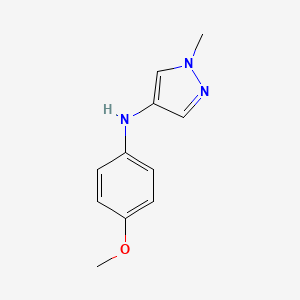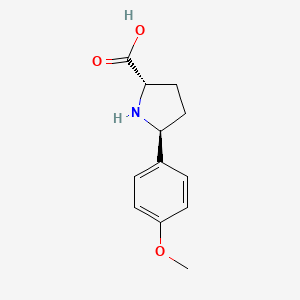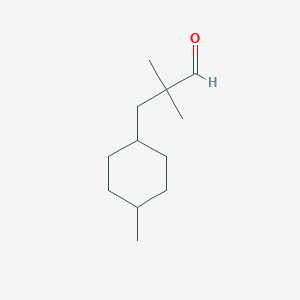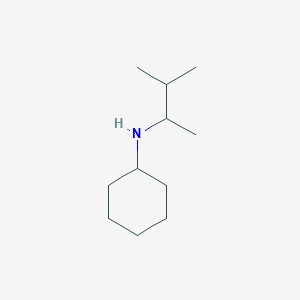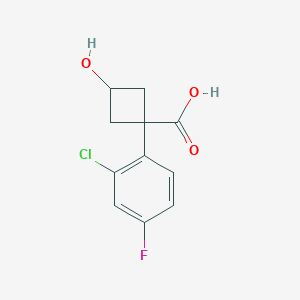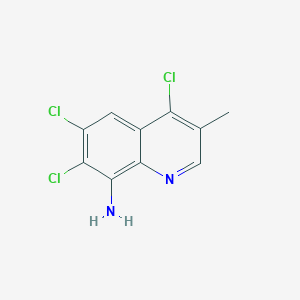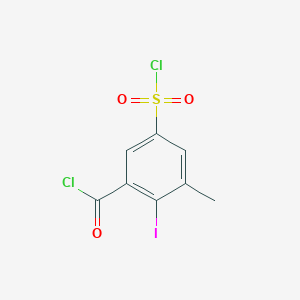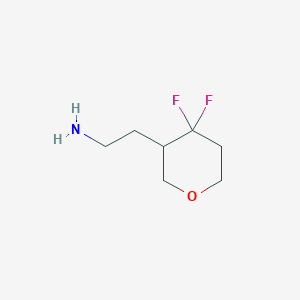
2-(4,4-Difluorooxan-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Difluorooxan-3-yl)ethan-1-amine is a chemical compound with the molecular formula C7H13F2NO and a molecular weight of 165.18 g/mol . This compound is characterized by the presence of a difluorinated oxane ring attached to an ethanamine group. It is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
The synthesis of 2-(4,4-Difluorooxan-3-yl)ethan-1-amine involves several steps. One common method includes the reaction of 4,4-difluorooxane with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
2-(4,4-Difluorooxan-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where the difluoro groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used in the reactions .
Applications De Recherche Scientifique
2-(4,4-Difluorooxan-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4,4-Difluorooxan-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The difluoro groups and the ethanamine moiety play crucial roles in its binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
2-(4,4-Difluorooxan-3-yl)ethan-1-amine can be compared with other similar compounds such as:
- 2-(4,4-Difluoropiperidin-3-yl)ethan-1-amine
- 2-(4,4-Difluorotetrahydrofuran-3-yl)ethan-1-amine
These compounds share similar structural features but differ in the ring structure attached to the ethanamine group. The unique difluorooxane ring in this compound provides distinct chemical and biological properties, making it a valuable compound for specific research applications .
Propriétés
Formule moléculaire |
C7H13F2NO |
|---|---|
Poids moléculaire |
165.18 g/mol |
Nom IUPAC |
2-(4,4-difluorooxan-3-yl)ethanamine |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)2-4-11-5-6(7)1-3-10/h6H,1-5,10H2 |
Clé InChI |
IWJQBUMTJUOXAV-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(C1(F)F)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid](/img/structure/B13240040.png)
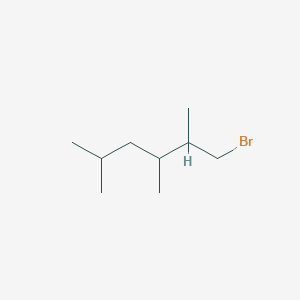


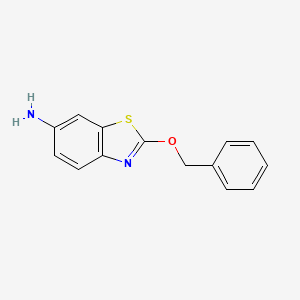
![(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13240061.png)
![2-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13240068.png)
